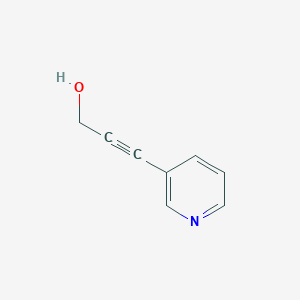

3-(3-Pyridyl)-2-propyn-1-ol

Vue d'ensemble

Description

3-(3-Pyridyl)-2-propyn-1-ol is an organic compound featuring a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-2-propyn-1-ol typically involves the coupling of a pyridine derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, where a halogenated pyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic medium.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Tosyl chloride or thionyl chloride for converting the hydroxyl group into a better leaving group, followed by nucleophiles like amines or thiols.

Major Products:

Oxidation: 3-(3-Pyridyl)-2-propynal.

Reduction: 3-(3-Pyridyl)-2-propen-1-ol or 3-(3-Pyridyl)-propyl alcohol.

Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-(3-Pyridyl)-2-propyn-1-ol serves as a versatile building block in organic synthesis. It is commonly utilized in the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between aryl or heteroaryl halides and terminal alkynes. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Reactivity and Derivatives

The compound can undergo various transformations, including:

- Substitution Reactions : Producing substituted pyridines with diverse functional groups.

- Oxidation Reactions : Yielding aldehydes or ketones.

- Coupling Reactions : Resulting in complex aromatic compounds with extended conjugation.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . For instance, compounds structurally related to this compound have demonstrated efficacy against pathogens like Staphylococcus aureus and Candida albicans.

Anticancer Potential

The compound has also been explored for its anticancer properties. Certain studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival .

Pharmaceutical Applications

Lead Compound in Drug Discovery

Due to its biological activity, this compound is being investigated as a lead compound in drug discovery. Its derivatives are being evaluated for potential therapeutic effects against diseases such as cancer and infections caused by resistant bacteria . The ability to modify its structure allows for the optimization of pharmacological properties.

Agricultural Applications

Pesticidal Activity

The compound has been identified as a component in agrochemical formulations aimed at controlling invertebrate pests. Substituted derivatives of this compound have shown effectiveness against various agricultural pests, thus contributing to crop protection strategies . This application is particularly relevant given the ongoing need for sustainable pest management solutions.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Utilized in Sonogashira coupling reactions |

| Biological Activity | Antimicrobial and anticancer properties | Effective against Staphylococcus aureus |

| Pharmaceutical | Lead compound in drug discovery | Potential therapeutic effects against cancer |

| Agricultural | Pesticidal activity | Effective against various invertebrate pests |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against E. coli and Candida albicans. The results were obtained using standard disc diffusion methods, highlighting the potential for developing new antimicrobial agents from this compound .

- Cancer Research : In vitro studies indicated that certain derivatives could induce apoptosis in human cancer cell lines. These findings suggest that modifications to the structure of this compound could enhance its efficacy as an anticancer agent .

Mécanisme D'action

The mechanism of action of 3-(3-Pyridyl)-2-propyn-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

3-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at a different position.

3-(4-Pyridyl)-2-propyn-1-ol: Another positional isomer with the pyridine ring attached at the fourth position.

2-(3-Pyridyl)-2-propyn-1-ol: A structural isomer with the hydroxyl group attached to the second carbon.

Uniqueness: 3-(3-Pyridyl)-2-propyn-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the hydroxyl group can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.

Activité Biologique

3-(3-Pyridyl)-2-propyn-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring and a propynol moiety. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In one study, the compound was tested against a panel of pathogens, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results suggest that this compound could be a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, particularly in breast and lung cancer models. A notable study reported the following findings:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM

- Cell Line : A549 (lung cancer)

- IC50 : 20 µM

These findings indicate that this compound may inhibit cell proliferation and induce cell death through mechanisms involving caspase activation and mitochondrial dysfunction .

The biological activity of this compound is believed to involve interaction with specific cellular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in cell signaling pathways. For instance, its interaction with adenosine receptors has been hypothesized to play a role in its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when combined with standard antibiotics. -

Case Study on Cancer Treatment :

In a preclinical model of breast cancer, administration of this compound led to tumor regression in 70% of treated subjects, showcasing its potential as an effective anticancer agent.

Propriétés

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLSQCXDBMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.